molecular formula C18H31NO6 B1404178 Diethyl 2,2'-(1-(tert-butoxycarbonyl)piperidine-4,4-diyl)diacetate CAS No. 1051383-60-8

Diethyl 2,2'-(1-(tert-butoxycarbonyl)piperidine-4,4-diyl)diacetate

Cat. No. B1404178
M. Wt: 357.4 g/mol
InChI Key: OVJBHWPNDUHIHN-UHFFFAOYSA-N
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Description

“Diethyl 2,2’-(1-(tert-butoxycarbonyl)piperidine-4,4-diyl)diacetate” is a chemical compound with the molecular formula C18H31NO6 . It has a molecular weight of 357.4 g/mol . The IUPAC name for this compound is "tert-butyl 4,4-bis (2-ethoxy-2-oxoethyl)piperidine-1-carboxylate" .


Molecular Structure Analysis

The InChI string for this compound is "InChI=1S/C18H31NO6/c1-6-23-14 (20)12-18 (13-15 (21)24-7-2)8-10-19 (11-9-18)16 (22)25-17 (3,4)5/h6-13H2,1-5H3" . The Canonical SMILES string is "CCOC(=O)CC1(CCN(CC1)C(=O)OC©©C)CC(=O)OCC" .


Physical And Chemical Properties Analysis

This compound has a computed XLogP3-AA value of 2.1 . It has 0 hydrogen bond donors and 6 hydrogen bond acceptors . The compound has 10 rotatable bonds . The exact mass and monoisotopic mass of the compound are both 357.21513771 g/mol . The topological polar surface area is 82.1 Ų . The compound has a heavy atom count of 25 .

Scientific Research Applications

Synthesis and Structural Studies

  • Diethyl 2,2'-(1-(tert-butoxycarbonyl)piperidine-4,4-diyl)diacetate has been used in the preparation and structural analysis of various compounds. For instance, its preparation from diethyl 3,6-dioxooctanedioate and conversion to its tautomer, diethyl pyrrole-2,5-diacetate, by acid catalysis, plays a critical role in understanding the structural properties of these compounds (Li, Larsen, & Brooker, 2003).

Pharmaceutical Intermediate Synthesis

  • The compound is involved in synthesizing pharmaceutical intermediates. For instance, it has been used in synthesizing a key intermediate for the hypertension drug lacidipine (Simonič, Zupančič, Golobič, Golič, & Stanovnik, 2008).

Development of Novel Synthesis Methods

  • It's also instrumental in the development of novel synthesis methods for various chemical compounds. An example is the synthesis of diethyl (2S,3R)-2-(N-tert-butoxycarbonyl)amino- 3-hydroxysuccinate, showcasing a range of chemical transformations (Saitô, Komada, & Moriwake, 2003).

Application in Organic Synthesis

  • Its utility extends to organic synthesis, especially in reactions involving weak bases, which is essential in creating structurally complex molecules (Vol’eva, Belostotskaya, Komissarova, & Kurkovskaya, 2008).

Contribution to Antimicrobial Research

properties

IUPAC Name

tert-butyl 4,4-bis(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31NO6/c1-6-23-14(20)12-18(13-15(21)24-7-2)8-10-19(11-9-18)16(22)25-17(3,4)5/h6-13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVJBHWPNDUHIHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(CCN(CC1)C(=O)OC(C)(C)C)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2,2'-(1-(tert-butoxycarbonyl)piperidine-4,4-diyl)diacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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